4-Vinylbenzoyl chloride
Overview
Description
4-Vinylbenzoyl chloride (4-VBC) is a versatile and important organic compound used in a variety of scientific and industrial applications. It is a colorless, liquid, highly volatile organic compound with a boiling point of 177°C and a melting point of -30°C. 4-VBC is a reactive, halogenated compound that is used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals, agrochemicals, and other industrial products. In addition, 4-VBC has numerous biochemical and physiological effects, and is used in laboratory experiments to study the effects of various compounds.
Scientific Research Applications
Sensor Development : Used in the development of poly(vinyl chloride) (PVC)-based membrane electrodes selective to Ni2+ for analytical applications in detecting nickel ions in various samples, such as chocolates (Gupta, Prasad, Kumar, & Mangla, 2000).
Polymer Stabilization : Involved in the synthesis of stabilizers for PVC to reduce degradation through oxidation and decomposition, particularly in response to radiation and high temperatures (Hadi et al., 2021).
Water-Soluble Polymers : Used in the direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solution via reversible addition−fragmentation chain transfer polymerization, demonstrating applications in creating stimuli-responsive materials (Mitsukami, Donovan, Lowe, & McCormick, 2001).
Corrosion Inhibition : Explored for its efficacy as a corrosion inhibitor for carbon steel in acidic solutions, providing potential applications in industrial corrosion prevention (Nahlé, Abu-Abdoun, & Abdel-Rahman, 2008).
Porous Polymer Supports : Utilized in the creation of versatile supports for solid and solution phase organic synthesis, particularly in the immobilization of functional groups on polymer supports (Krajnc, Leber, Brown, & Cameron, 2006).
Polymerization Studies : Explored in the study of radical generation in PVC with various initiators, contributing to a deeper understanding of polymer chemistry and material properties (Búcsi & Szőcs, 2000).
Adsorption and Water Treatment : Involved in the synthesis of materials for the adsorption of contaminants like perchlorate, demonstrating applications in environmental remediation and water treatment (Zhang, Kancharla, & Sasaki, 2020).
Catalysis : Used in the preparation of polymeric and reusable catalysts for the synthesis of xanthene derivatives, indicating its utility in various synthetic organic reactions (Shirini, Moghadam, Moayedi, & Seddighi, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
4-Vinylbenzoyl chloride is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups . It is primarily targeted towards the production of polymers, resins, coatings, adhesives, and ion-exchange resins .
Mode of Action
The compound acts as a reactive building block in various polymerization reactions . It offers versatility in polymer synthesis, allowing for the introduction of desired functionalities into polymers . The vinyl group (CH2=CH-) and the benzyl chloride group (C6H4CH2Cl) in its structure play crucial roles in these reactions .
Biochemical Pathways
Its incorporation contributes to the formation of a porous structure and specific surface area in the resulting polymers . This facilitates efficient electrolyte ion diffusion and provides ample sites for charge storage, leading to enhanced electrochemical performance .
Pharmacokinetics
It is known that the compound is a colorless liquid that is typically stored with a stabilizer to suppress polymerization . Its density is 1.083 g/mL at 25 °C (lit.) .
Result of Action
The primary result of this compound’s action is the synthesis of different types of polymers with excellent thermal stability, chemical resistance, and good film-forming properties . These polymers are utilized in the production of resins, coatings, adhesives, and ion-exchange resins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of a stabilizer. For instance, it is typically stored at a temperature of 2-8°C and with a stabilizer to suppress polymerization .
properties
IUPAC Name |
4-ethenylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZXVEAMYQEFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453366 | |
Record name | 4-Vinylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1565-41-9 | |
Record name | 4-Vinylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4-Vinylbenzoyl chloride in the context of these research papers?
A1: this compound is primarily used as a reagent to functionalize polymers and create macromonomers. [, , , , , ] This involves reacting it with polymers bearing suitable functional groups, like hydroxyl or amine groups, to introduce a vinylbenzoyl group. This modification enables the polymers to participate in further polymerization reactions, leading to the formation of graft copolymers or other complex polymer architectures.
Q2: Can you provide an example of how this compound is used to synthesize a specific macromonomer?
A2: One example is the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) macromonomers. [, ] Researchers reacted monofunctional PPO with this compound. This reaction effectively attached a vinylbenzoyl group to the PPO chain end, transforming it into a macromonomer capable of further polymerization.
Q3: Why is the introduction of a vinylbenzoyl group desirable in polymer synthesis?
A3: The vinyl group within the vinylbenzoyl moiety is reactive towards free radical polymerization. [, ] This allows the modified polymers (macromonomers) to be copolymerized with other vinyl monomers, such as styrene, butyl acrylate, or maleic anhydride. This copolymerization process leads to the formation of graft copolymers, where chains of a different polymer are attached to the backbone of the original polymer.
Q4: What types of polymers have been successfully modified using this compound according to the provided research?
A4: The research demonstrates the successful modification of various polymers using this compound, including:
- Poly(methyl methacrylate) (PMMA) []
- Poly(butyl methacrylate) (PBMA) []
- Poly(ethylene oxide) (PEO) []
- Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) [, ]
- Nickel(II) complex of a tetradentate (N3O) ligand containing a pendant amine group []
Q5: What analytical techniques are commonly used to characterize polymers modified with this compound?
A5: Several analytical techniques are employed to characterize these modified polymers, including:
- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the polymers. [, ]
- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms the structure of the polymers and the presence of the incorporated vinylbenzoyl group. Both 1H NMR and 13C NMR are used. [, , ]
- Fourier Transform Infrared Spectroscopy (FT-IR): Identifies specific functional groups within the polymers, such as the carbonyl group present in the vinylbenzoyl moiety. []
- Differential Scanning Calorimetry (DSC): Investigates the thermal properties of the polymers, including glass transition temperatures (Tg), which can be influenced by the incorporation of the vinylbenzoyl group and subsequent copolymerization. []
- Dynamic Mechanical Analysis (DMA): Provides information about the viscoelastic properties of the polymers. []
- Thermogravimetric Analysis (TGA): Studies the thermal stability and degradation behavior of the polymers. []
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